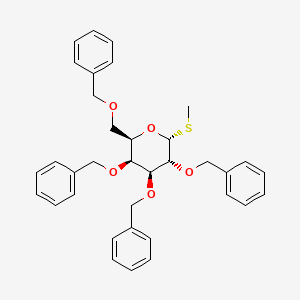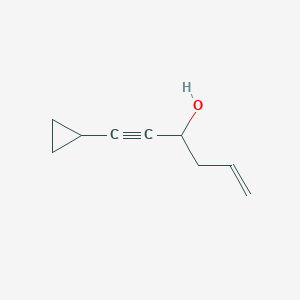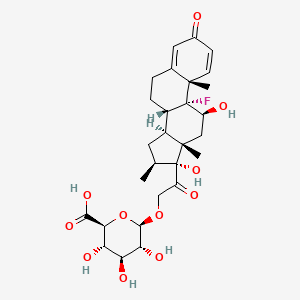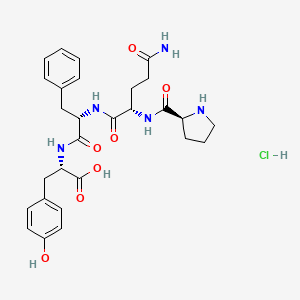
H-Pro-Gln-Phe-Tyr-OH-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gln-Phe-Tyr-OH-HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
H-Pro-Gln-Phe-Tyr-OH-HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
H-Pro-Gln-Phe-Tyr-OH-HCl has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of H-Pro-Gln-Phe-Tyr-OH-HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence can mimic natural ligands, binding to receptors and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: The non-hydrochloride form of the compound.
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine methyl ester: A methyl ester derivative with different solubility and stability properties.
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine amide: An amide derivative with potential differences in biological activity.
Uniqueness
H-Pro-Gln-Phe-Tyr-OH-HCl is unique due to its specific sequence and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C28H36ClN5O7 |
|---|---|
分子量 |
590.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C28H35N5O7.ClH/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18;/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40);1H/t20-,21-,22-,23-;/m0./s1 |
InChIキー |
VVRYIFJKRKUFLI-JSEXCYGQSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O.Cl |
正規SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


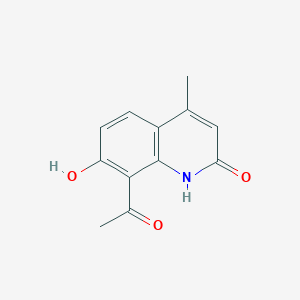
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


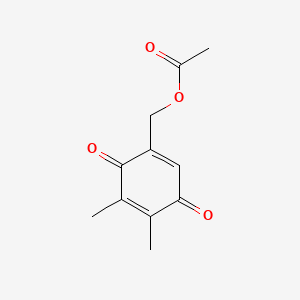

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
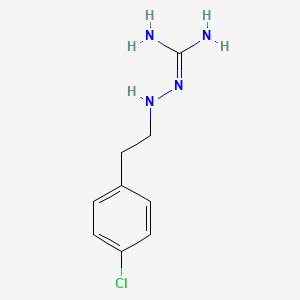
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
